Chloro(1,5-cyclooctadiene)rhodium(I) dimer

Overview

Description

Mechanism of Action

Also known as Bis(1,5-cyclooctadiene)dirhodium(I) dichloride, Chloro(1,5-cyclooctadiene)rhodium(I) dimer is a complex compound with a wide range of applications in the field of chemistry .

Target of Action

The primary target of this compound is prochiral alkenes . It acts as a chiral catalyst, capable of asymmetrically hydrogenating certain prochiral alkenes .

Mode of Action

The compound interacts with its targets through a process known as asymmetric hydrogenation . This is a type of chemical reaction where a compound known as a substrate is transformed into a product by the addition of hydrogen .

Biochemical Pathways

The compound is involved in various biochemical pathways, including coupling reactions of 1,3-dienes with activated hydrocarbons . It is also used in the synthesis of other metal ligands for use in catalysis .

Result of Action

The result of the compound’s action is the formation of new compounds through the process of asymmetric hydrogenation . This can lead to the creation of a wide range of products, depending on the specific substrates involved in the reaction .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it should be stored in an inert atmosphere and at room temperature . Furthermore, it is soluble in chloroform, dichloromethane, and methanol, but sparingly soluble in most common solvents .

Biochemical Analysis

Biochemical Properties

Chloro(1,5-cyclooctadiene)rhodium(I) dimer plays a significant role in biochemical reactions due to its ability to act as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that would otherwise be slow or inefficient. For instance, this compound is known to catalyze the hydrogenation of alkenes, a reaction crucial in the synthesis of many organic molecules . The interaction between this compound and these biomolecules typically involves the formation of transient complexes, which lower the activation energy of the reactions.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating various cellular processes, including cell signaling pathways and gene expression. For example, this compound can affect the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, this compound has been shown to impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of certain oxidoreductases by binding to their active sites . This binding can lead to changes in the enzyme’s conformation and, consequently, its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures . Over time, the degradation products may have different biochemical activities compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit beneficial effects, such as enhanced catalytic activity in biochemical reactions. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cellular damage . Threshold effects are often observed, where a small increase in dosage can lead to a significant change in the compound’s biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) dimer typically involves the reaction of hydrated rhodium trichloride with 1,5-cyclooctadiene in the presence of sodium carbonate in an aqueous ethanol solution. The reaction can be represented as follows :

2RhCl3⋅3H2O+2COD+2CH3CH2OH+2Na2CO3→[Rh(COD)Cl]2+2CH3CHO+8H2O+2CO2+4NaCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Chloro(1,5-cyclooctadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:

Oxidation: It can participate in oxidative addition reactions.

Reduction: It can be reduced to form different rhodium complexes.

Substitution: Ligand substitution reactions are common, where the COD ligand can be replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents such as hydrogen gas or hydrides are used.

Substitution: Ligands such as phosphines, amines, and carbenes are used in substitution reactions.

Major Products

The major products formed from these reactions include various rhodium complexes that are used as catalysts in organic synthesis .

Scientific Research Applications

Chloro(1,5-cyclooctadiene)rhodium(I) dimer is extensively used in scientific research due to its versatility as a catalyst precursor. Some of its applications include:

Chemistry: It is used in the synthesis of chiral complexes and as a catalyst for coupling reactions, asymmetric hydrogenation, and hydroformylation

Biology: It is used in the study of enzyme mimetics and in the development of new biochemical assays.

Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.

Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

- Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer

- Chlorobis(cyclooctene)rhodium(I) dimer

- Hydroxy(cyclooctadiene)rhodium(I) dimer

- Dichloro(1,5-cyclooctadiene)ruthenium(II) polymer

Uniqueness

Chloro(1,5-cyclooctadiene)rhodium(I) dimer is unique due to its high catalytic efficiency and versatility in various chemical reactions. Its ability to form stable complexes with a wide range of ligands makes it a valuable compound in both research and industrial applications .

Biological Activity

Chloro(1,5-cyclooctadiene)rhodium(I) dimer (Rh(COD)Cl) is a well-studied organometallic compound known for its catalytic properties and potential biological activities. This article delves into its biological activity, particularly its antiparasitic and anticancer effects, supported by data tables and relevant case studies.

Overview of this compound

This compound is a rhodium complex that features a dimeric structure with two rhodium(I) centers coordinated to chlorides and cyclooctadiene ligands. It has been utilized extensively in catalysis, particularly in hydroformylation and hydroaminomethylation reactions. Recent studies have also explored its biological activities, revealing promising results against various pathogens.

Antiparasitic Activity

Recent research has highlighted the effectiveness of Rh(COD)Cl in combating parasitic infections. Notably, a study demonstrated that binuclear rhodium complexes exhibited significant activity against Trichomonas vaginalis, a parasite responsible for trichomoniasis. The dimeric form showed enhanced lipophilicity, which likely contributed to its increased efficacy against this pathogen compared to mononuclear counterparts .

Case Study: Antiparasitic Screening

A series of rhodium complexes were screened for their antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. The results indicated that the dimeric complexes had IC50 values comparable to established antimalarial drugs like chloroquine. Specifically, the dimeric Rh(I) complexes demonstrated IC50 values below 1 µM against sensitive strains of P. falciparum, indicating potent antiplasmodial activity .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Rh(COD)Cl (dimer) | <1 | Antimalarial |

| Chloroquine | 0.025 | Antimalarial |

| Ferroquine | 0.033 | Antimalarial |

Cytotoxicity Studies

In addition to antiparasitic effects, the cytotoxicity of Rh(COD)Cl was assessed against cancer cell lines. A study reported that while the dimer exhibited some cytotoxic effects on WHCO1 esophageal cancer cells, it also showed low selectivity between cancerous and healthy cells, suggesting potential challenges for therapeutic applications .

Cytotoxicity Results

The following table summarizes the cytotoxic effects observed in vitro:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| WHCO1 | 25 | <10 |

| Healthy Cells | >100 | - |

The mechanism by which Rh(COD)Cl exerts its biological activity appears to involve inhibition of β-haematin crystallization, a critical process in the life cycle of Plasmodium falciparum. The dimeric complexes were found to inhibit this process more effectively than their monomeric counterparts, suggesting that the metal coordination enhances the pharmacological profile of these compounds .

Properties

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;rhodium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.2ClH.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJQCHVMABBNQW-MIXQCLKLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Rh].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2Rh2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12092-47-6 | |

| Record name | Rhodium, di-.mu.-chlorobis[(1,2,5,6-.eta.)-1,5-cyclooctadiene]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-mu-chloro-bis(hapto-1,5-cyclooctadiene)dirhodium(I) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BR4HR5Q6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Chloro(1,5-cyclooctadiene)rhodium(I) dimer and what are its common uses in organic synthesis?

A1: this compound, also known as Bis(1,5-cyclooctadiene)dirhodium(I) dichloride, is a widely used organometallic catalyst precursor. It features two rhodium(I) centers, each coordinated to a 1,5-cyclooctadiene (COD) ligand and bridged by chlorine atoms. [] This air-stable complex acts as a starting point for generating catalytically active rhodium species in various organic reactions. Some notable applications include:

- Cross-Coupling Reactions: The complex is frequently employed in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds. []

- Asymmetric Hydrogenations: It serves as a precursor for chiral catalysts used in asymmetric hydrogenations, enabling the synthesis of enantiomerically enriched compounds. []

- Carbonyl Additions: The complex catalyzes carbonyl addition reactions, including the addition of organometallic reagents to aldehydes and ketones. [, ]

- Cyclization Reactions: It facilitates cyclization reactions, including Pauson-Khand reactions, which involve the formation of cyclopentenones from alkenes, alkynes, and carbon monoxide. []

Q2: How does the presence of ketones influence the catalytic activity of this compound in reactions involving vinylarenes and arylaluminum reagents?

A2: Research indicates that ketones play a crucial role in promoting the rhodium-catalyzed addition/elimination of arylaluminum reagents to vinylarenes. [] While the exact mechanism remains under investigation, studies using 1H NMR spectroscopy confirmed that ketones, specifically diisopropyl ketone (2,4-dimethyl-3-pentanone), are reduced to their corresponding alcohols during the reaction. [] This suggests that ketones might be involved in activating the rhodium catalyst or facilitating the transmetalation step with the arylaluminum reagent. The presence of ketones significantly enhances the yield of β-arylated products, demonstrating their importance in these reactions. []

Q3: Can this compound be used to synthesize polymers? If so, can you provide an example?

A3: Yes, this compound effectively catalyzes the polymerization of specific monomers. [] For instance, it efficiently polymerizes 1,5-hexadiyne, resulting in the formation of poly(1,5-hexadiyne) films. [] Spectroscopic studies suggest the polymerization mechanism involves the formation of a five-membered ring within each monomeric unit of the polymer. The resulting poly(1,5-hexadiyne) exhibits high conjugation, displays a metallic lustre, and demonstrates insolubility in common solvents. [] This highlights the potential of the rhodium complex as a catalyst in polymerization reactions.

Q4: What are the structural characteristics of this compound?

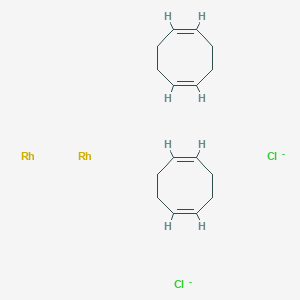

A4: this compound (C16H24Cl2Rh2) has a molecular weight of 493.08 g/mol. [] Key structural features include:

- Dimeric Structure: Two rhodium(I) centers are bridged by two chlorine atoms, forming a dimeric structure. []

- Coordination Sphere: Each rhodium atom is coordinated to a bidentate 1,5-cyclooctadiene (COD) ligand in a square planar geometry. []

- Spectroscopic Data: Infrared spectroscopy reveals strong bands at 819 cm-1, 964 cm-1, and 998 cm-1 (Nujol mull). [] 1H NMR analysis shows signals at 4.3 ppm and a broad signal between 2.6 and 1.7 ppm (CDCl3). []

Q5: Are there any concerns regarding the stability and storage of this compound?

A5: While this compound exhibits good air stability, precautions are necessary to maintain optimal catalytic activity. [] The complex is susceptible to slow oxidation upon prolonged air exposure. [] For optimal results, storing the complex under an inert atmosphere at a reduced temperature (2-8 °C) is recommended. [] It's also advisable to prepare fresh catalyst solutions before use to ensure reproducible outcomes in catalytic reactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.